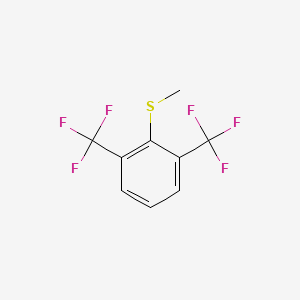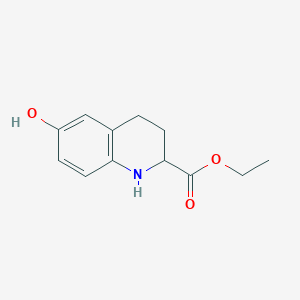
2-Hydroxypyridine-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of two aldehyde groups at the 3rd and 4th positions and a hydroxyl group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-3,4-dicarbaldehyde typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-hydroxypyridine using reagents such as manganese dioxide or other oxidizing agents. The reaction conditions often require a controlled environment to ensure the selective formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxypyridine-3,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxypyridine-3,4-dimethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Hydroxypyridine-3,4-dicarbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of aldehyde groups allows for the formation of Schiff bases with amines, which can further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypyridine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxypyridine: Contains hydroxyl groups instead of aldehyde groups, leading to different chemical properties.
2-Hydroxypyridine-3,4-dicarboxylic acid: An oxidized form of 2-Hydroxypyridine-3,4-dicarbaldehyde with carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
2-oxo-1H-pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-7(11)6(5)4-10/h1-4H,(H,8,11) |
Clé InChI |
SKUFHYBPLYXYOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)




![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)

